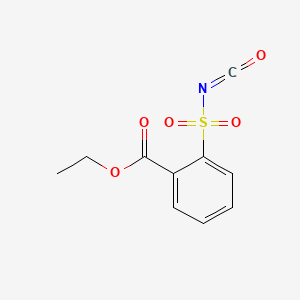

Ethyl 2-(isocyanatosulfonyl)benzoate

Description

Ethyl 2-(isocyanatosulfonyl)benzoate (CAS No. 77375-79-2 and 55804-66-5) is an organosulfur compound featuring a benzoate ester backbone substituted with an isocyanatosulfonyl (-NCO-SO₂-) group at the 2-position of the aromatic ring. This structural configuration imparts unique reactivity, particularly due to the electron-withdrawing sulfonyl group and the highly reactive isocyanate moiety. The compound is regulated under Harmonized Tariff Schedule (HTS) subheading 2930.90.29, indicating its use in industrial and chemical synthesis applications .

Properties

CAS No. |

77375-79-2 |

|---|---|

Molecular Formula |

C10H9NO5S |

Molecular Weight |

255.25 g/mol |

IUPAC Name |

ethyl 2-isocyanatosulfonylbenzoate |

InChI |

InChI=1S/C10H9NO5S/c1-2-16-10(13)8-5-3-4-6-9(8)17(14,15)11-7-12/h3-6H,2H2,1H3 |

InChI Key |

SQURCHYIFCYSOF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N=C=O |

Other CAS No. |

77375-79-2 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Scientific Research Applications

Applications in Agricultural Chemistry

One of the primary applications of ethyl 2-(isocyanatosulfonyl)benzoate is in the development of herbicides. The compound serves as an intermediate for synthesizing herbicidal sulfonamides, which are effective in controlling unwanted plant growth. The synthesis process involves using this isocyanate to produce sulfonylureas, which exhibit herbicidal properties .

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound could be developed into effective herbicides. These compounds were tested for their ability to inhibit specific plant enzymes, leading to successful weed control in agricultural settings .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is utilized for synthesizing various pharmaceutical compounds. Its ability to form stable linkages with biological molecules makes it a valuable precursor for drug development.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be used to synthesize anticancer agents by introducing specific functional groups that enhance biological activity against cancer cells. For instance, modifications to the sulfonamide structure have been linked to improved efficacy in inhibiting tumor growth .

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. The compound has been classified as a skin sensitizer, necessitating careful handling and risk assessment during its use in industrial applications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Benzoate Derivatives

Key Findings:

Reactivity: this compound exhibits high reactivity due to the isocyanate group, which readily undergoes nucleophilic addition reactions, making it suitable for polymer crosslinking . In contrast, ethyl 4-(dimethylamino)benzoate demonstrates moderate reactivity in resin systems, attributed to its electron-donating dimethylamino group enhancing radical polymerization efficiency . Thioether-linked derivatives like I-6501 show stability under physiological conditions, favoring pharmaceutical applications .

Applications: The isocyanatosulfonyl group enables use in specialty chemical synthesis, whereas nitro- or amine-substituted analogs (e.g., ethyl 4-(dimethylamino)benzoate) are preferred in resin formulations due to their initiation efficiency .

Safety :

- This compound’s "SrSs" classification indicates higher sensitization risks compared to "SsA"-classified compounds like I-6501, which are flagged for acute toxicity .

Structural and Functional Group Comparisons

- This affects crystallization behavior and solubility .

- Functional Group Diversity :

Industrial and Regulatory Context

- This compound’s inclusion in tariff schedules reflects its industrial relevance, whereas analogs like ethyl 2-(3-nitrobenzylidene)acetoacetate are regulated for environmental persistence .

Preparation Methods

Primary Synthesis Route: Phosgene-Mediated Isocyanation

The principal method for synthesizing ethyl 2-(isocyanatosulfonyl)benzoate involves the phosgene-mediated conversion of ethyl 2-sulfamoylbenzoate. This two-step process leverages the reactivity of phosgene with sulfonamide precursors in the presence of catalytic agents.

Reaction Mechanism and Reagents

The synthesis begins with ethyl 2-sulfamoylbenzoate, which undergoes isocyanation via phosgene (COCl₂) in an inert high-boiling solvent such as xylene or chlorobenzene. A hydrocarbyl isocyanate (e.g., butyl isocyanate) and a tertiary amine catalyst—typically 1,4-diaza[2.2.2]bicyclooctane (DABCO)—are employed to facilitate the reaction. The overall transformation can be summarized as:

$$

\text{Ethyl 2-sulfamoylbenzoate} + \text{COCl}_2 \xrightarrow{\text{DABCO, R-NCO}} \text{this compound} + 2\text{HCl}

$$

Procedural Details

- Reagent Preparation : A mixture of ethyl 2-sulfamoylbenzoate (0.25 mol), butyl isocyanate (0.25 mol), and DABCO (0.2–5.0 g per mole of sulfonamide) is suspended in xylene (1 L).

- Phosgene Introduction : The solution is heated to 135°C under reflux, and phosgene gas is introduced at a controlled rate, maintaining the temperature 5–8°C below the solvent’s boiling point.

- Reaction Monitoring : Completion is confirmed by infrared (IR) spectroscopy (disappearance of sulfonamide N–H stretches at ~3300 cm⁻¹ and emergence of isocyanate C=O at ~2250 cm⁻¹).

- Work-Up : Excess phosgene is removed by heating, followed by filtration to eliminate insoluble by-products. The solvent and residual isocyanate are distilled under vacuum (1.0–1.1 mm Hg), yielding the crude product.

Table 1: Standard Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 100–175°C (reflux) |

| Catalyst Concentration | 0.2–5.0 g DABCO per mole sulfonamide |

| Solvent | Xylene, chlorobenzene, or mesitylene |

| Phosgene Addition Rate | Controlled to prevent thermal runaway |

| Distillation Pressure | 1.0–1.1 mm Hg |

Alternative Synthetic Pathways

Nitro Group Reduction and Subsequent Isocyanation

For derivatives bearing nitro substituents, an alternative route involves catalytic hydrogenation followed by phosgene treatment. For example, ethyl 2-sulfamoyl-4-nitrobenzoate is first converted to the corresponding amine via hydrogenation (50–200 psi H₂, 25–100°C), which is then reacted with phosgene at 135°C to install the isocyanate group.

Purification and Characterization

Industrial Applications and Derivative Synthesis

This compound serves as a precursor to sulfonylurea herbicides, reacting with aminopyrimidines or aminotriazines to form urea linkages. For instance, reaction with 2-amino-4,6-dimethoxy-1,3,5-triazine yields herbicides effective at inhibiting acetolactate synthase in weeds.

Table 2: Representative Herbicidal Derivatives

| Derivative Structure | Target Enzyme | Application Rate (g/ha) |

|---|---|---|

| N-(Triazinyl) sulfonamide | Acetolactate synthase | 10–50 |

| N-(Pyrimidinyl) sulfonamide | ALS inhibitors | 15–60 |

Q & A

Q. What are the recommended safety protocols for handling Ethyl 2-(isocyanatosulfonyl)benzoate in laboratory settings?

this compound is classified under EU regulations as acute toxicity category 4 * (harmful if swallowed) and skin sensitizer category 1 (may cause allergic skin reactions) . Key safety measures include:

- Use of fume hoods and personal protective equipment (gloves, goggles, lab coats).

- Storage in airtight containers away from moisture and incompatible reagents (e.g., amines, alcohols).

- Implementation of emergency protocols for spills or exposure, including immediate skin washing and medical consultation.

- Regular risk assessments to align with GHS hazard codes (e.g., H302, H317).

Q. What synthetic routes are documented for this compound, and how is purity ensured?

The compound is synthesized via isocyanate sulfonylation of ethyl 2-sulfobenzoate derivatives, as described in U.S. Patent 4,305,884 . Critical steps include:

- Reaction in dry CH₂Cl₂ under inert atmosphere to prevent hydrolysis.

- Purification via recrystallization from butyl chloride to achieve >95% purity.

- Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of byproducts (e.g., urea derivatives).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Peaks at ~2270 cm⁻¹ (N=C=O stretch) and ~1350/1150 cm⁻¹ (sulfonyl S=O stretches) confirm functional groups.

- ¹H NMR (CDCl₃): Aromatic protons (δ 7.5–8.2 ppm), ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet).

- LC-MS : ESI+ mode to detect [M+H]⁺ ion (m/z ~285) and verify molecular weight.

Advanced Research Questions

Q. How does this compound function as a reagent in heterocyclic synthesis?

In reactions with amines (e.g., 2-amino-4-chloro-6-methoxypyrimidine), it acts as a sulfonyl isocyanate donor , facilitating nucleophilic attack at the isocyanate carbon to form sulfonylurea intermediates . Mechanistic studies suggest:

- Kinetic control under anhydrous conditions minimizes competing hydrolysis.

- Steric effects influence regioselectivity; bulky substituents favor monosubstitution.

- Computational modeling (DFT) can predict reaction pathways, including transition states for isocyanate transfer.

Q. How can crystallographic tools like SHELXL and Mercury aid in structural analysis of derivatives?

- SHELXL : Refines crystal structures using high-resolution X-ray data, critical for resolving torsional angles in sulfonamide derivatives .

- Mercury CSD 2.0 : Visualizes intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and adjacent NH groups) and calculates packing coefficients to assess stability .

- Example: A derivative’s crystal structure may reveal π-π stacking of aromatic rings, influencing its reactivity in solid-state reactions.

Q. How do conflicting hazard classifications impact experimental design?

The compound’s dual classification (acute toxicity vs. chronic sensitization ) necessitates:

- Dose-response studies to establish NOAEL (no observed adverse effect level) for acute exposure.

- Patch testing in preclinical models to evaluate delayed hypersensitivity.

- Integration of in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) to cross-validate experimental data .

Q. What strategies resolve discrepancies between computational and experimental reactivity data?

- Benchmarking : Compare DFT-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Solvent effects : Include implicit solvent models (e.g., COSMO-RS) to account for polarity shifts in reaction media.

- Error analysis : Identify systematic biases (e.g., overestimation of isocyanate electrophilicity in gas-phase calculations).

Methodological Considerations

Q. How are regulatory compliance and compound tracking managed in academic research?

- CAS registry numbers (77375-79-2) ensure precise identification in safety data sheets (SDS) and institutional databases .

- Customs tariffs (e.g., HTS subheading 2930.90.29) must be referenced for international shipping compliance .

Q. What advanced purification techniques optimize yield in large-scale syntheses?

- Flash chromatography (silica gel, ethyl acetate/hexane gradient) separates sulfonamide byproducts.

- Crystallization solvents (e.g., butyl chloride vs. toluene) are selected based on solubility studies to maximize recovery.

Tables

Q. Table 1. Key Hazard Classifications (EU Regulation 790/2009)

| Hazard Category | Code | Concentration Threshold |

|---|---|---|

| Acute Toxicity (Oral) | H302 | ≥ 0.1% (w/w) |

| Skin Sensitization | H317 | ≥ 0.1% (w/w) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.